PZ-2891

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PZ2891 is a chemical compound known for its selective, orally active, and brain-penetrant properties. It acts as a modulator of pantothenate kinase, an enzyme involved in the biosynthesis of coenzyme A, which is crucial for various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PZ2891 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a piperazine ring and the attachment of a pyridazine moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with reaction temperatures carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of PZ2891 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistency and efficiency. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PZ2891 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens in the presence of a catalyst

Major Products Formed

The major products formed from these reactions include various derivatives of PZ2891, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Effects on Coenzyme A Levels

Research has demonstrated that PZ-2891 significantly elevates intracellular CoA levels in both cell cultures and animal models. For instance, in studies involving knockout mice with a deficiency in brain CoA, administration of this compound resulted in increased CoA levels, weight gain, improved locomotor activity, and extended lifespan compared to untreated controls .

Table 1: Effect of this compound on Coenzyme A Levels

| Study Type | CoA Level Increase | Observations |

|---|---|---|

| Cell Culture | Significant | Elevated CoA levels observed in treated cells |

| Knockout Mice | Significant | Improved weight and locomotion; extended lifespan |

Case Study 1: PKAN Mouse Model

In a preclinical study utilizing a mouse model designed to mimic PKAN, this compound was administered orally. The results showed a marked increase in brain CoA levels and significant behavioral improvements. Treated mice exhibited normal growth patterns and resumed walking abilities without apparent side effects .

Case Study 2: Human Cell Lines

In vitro experiments using human liver-derived cell lines (C3A) demonstrated that treatment with this compound led to a dose-dependent increase in intracellular CoA levels. At concentrations up to 10 μM, CoA levels rose significantly, confirming the compound's efficacy in human cellular environments .

Safety and Toxicity

The safety profile of this compound has been assessed through various biochemical assays. Notably, it did not exhibit significant inhibitory activity against a panel of 468 mammalian kinases or other cellular proteins known for off-target effects. This specificity indicates a low risk of adverse interactions in therapeutic applications .

Mechanism of Action

PZ2891 exerts its effects by modulating the activity of pantothenate kinase. At high concentrations, it acts as an orthosteric inhibitor, directly binding to the active site of the enzyme. At lower concentrations, it functions as an allosteric activator, binding to a different site and enhancing the enzyme’s activity. This dual mechanism allows PZ2891 to regulate coenzyme A levels effectively .

Comparison with Similar Compounds

Similar Compounds

Pantothenate kinase inhibitors: These compounds share a similar mechanism of action but may differ in their selectivity and potency.

Coenzyme A analogs: These compounds mimic the structure of coenzyme A and are used in similar research applications

Uniqueness of PZ2891

PZ2891 is unique due to its ability to cross the blood-brain barrier and its dual mechanism of action as both an inhibitor and activator of pantothenate kinase. This makes it a valuable tool in both research and potential therapeutic applications .

Biological Activity

PZ-2891 is a novel small-molecule compound that has garnered attention for its role as an allosteric activator of pantothenate kinase (PANK), particularly in the context of treating pantothenate kinase-associated neurodegeneration (PKAN). This article delves into the biological activity of this compound, highlighting its mechanism of action, therapeutic implications, and relevant research findings.

This compound functions by binding to the PANK enzyme, specifically targeting an allosteric site that inhibits feedback regulation by acetyl-CoA. This binding locks the enzyme in an active conformation, thereby promoting the synthesis of coenzyme A (CoA) in cells. The compound has been shown to cross the blood-brain barrier, making it particularly relevant for neurological applications.

- Binding Dynamics : this compound binds across the dimer interface of PANK3, stabilizing one protomer and locking the opposite protomer in a catalytically active state. This unique interaction prevents acetyl-CoA from inhibiting the enzyme, facilitating continuous CoA production .

In Vivo Studies

Studies conducted on mouse models have demonstrated significant benefits from this compound treatment:

- Survival and Locomotion : Mice treated with this compound exhibited increased survival rates, improved locomotor activity, and normalized growth patterns compared to untreated controls. Specifically, knockout mice that model CoA deficiency showed weight gain and enhanced movement after administration of this compound .

- CoA Levels : Oral administration of this compound resulted in elevated CoA levels in both liver and brain tissues. In a controlled study, a dose-dependent increase in intracellular CoA was observed in human liver-derived cell lines treated with varying concentrations of this compound .

Case Studies

Several case studies have explored the efficacy of this compound:

- PKAN Mouse Model : In a study involving a mouse model for PKAN, this compound treatment led to significant improvements in motor function and overall health metrics. The treated mice not only gained weight but also displayed enhanced physical activity levels compared to untreated counterparts .

- Malaria Research : Interestingly, this compound has also been investigated for its potential use in controlling malaria. In Anopheles stephensi mosquitoes, oral provisioning of this compound increased midgut CoA levels and significantly reduced the success rate of Plasmodium infection, suggesting a broader application for this compound beyond neurodegenerative disorders .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing PZ-2891’s inhibitory effects on PANK isoforms?

To evaluate this compound’s inhibition of PANK isoforms, use enzyme activity assays under varied conditions:

- Test concentration-dependent effects (e.g., 0–100 µM) to determine IC50 values .

- Include temperature gradients (e.g., 25°C vs. 37°C) and ATP presence/absence to assess catalytic context dependency .

- Conduct time-course experiments (e.g., 0–24 hours) to capture dynamic inhibition profiles . Methodological Tip: Normalize data to ATP-only controls and validate with orthogonal assays (e.g., fluorescence-based kinase activity assays).

Q. How does this compound enhance antifungal drug susceptibility in fungal models?

this compound increases fungal susceptibility by targeting Acs1 (acetyl-CoA synthetase), inhibiting its activity (~32.7% at 18.8 µM), which disrupts CoA metabolism and vacuolar detox pathways . Key steps:

- Perform liquid growth assays with C. albicans or A. fumigatus under antifungal treatment (e.g., amphotericin B).

- Quantify intracellular CoA levels via HPLC or enzymatic assays to correlate with drug sensitivity . Validation: Use CAB1-mutant strains to confirm target specificity .

Q. What concentrations of this compound are appropriate for in vitro studies, given its dual regulatory role?

this compound acts as a PANK activator at sub-saturating concentrations (e.g., 1–10 nM) and an inhibitor at higher doses (e.g., >40 nM). Design experiments based on target isoform:

- For PANK3 inhibition: Use IC50 = 1.3 nM .

- For Acs1 inhibition: Use ≥18.8 µM . Caution: Pre-test dose-response curves for each model system to avoid paradoxical effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across bacterial vs. fungal systems?

Discrepancies arise from species-specific targets (e.g., PANK in eukaryotes vs. unrelated pathways in bacteria). Strategies:

- Conduct comparative enzyme kinetics (e.g., PANK3 vs. bacterial homologs) .

- Use genetic knockouts (e.g., CAB1 mutants in fungi) to isolate mechanism-specific effects . Analytical Approach: Apply systems biology tools (e.g., metabolic flux analysis) to map pathway crosstalk.

Q. What methodologies optimize this compound’s dual role as a PANK inhibitor and activator?

To balance activation/inhibition:

- Perform time-lapsed CoA quantification (e.g., at 2, 6, 24 hours) to track dynamic metabolic shifts .

- Use isothermal titration calorimetry (ITC) to characterize this compound’s binding affinities under varying ATP levels . Design Consideration: Pair with transcriptomic profiling to identify downstream gene regulatory networks.

Q. How should researchers address time-dependent variability in this compound’s enzyme inhibition data?

Time-course experiments (e.g., 0–24 hours) reveal non-linear inhibition kinetics due to CoA depletion or feedback loops. Mitigation strategies:

- Normalize enzyme activity to baseline CoA levels .

- Model data using Hill equations or Michaelis-Menten derivatives to account for cooperativity . Validation: Replicate under controlled ATP/ADP ratios to minimize confounding variables.

Q. What statistical models are suitable for analyzing this compound’s dose-response relationships?

Use non-linear regression (e.g., four-parameter logistic curve) to fit IC50/EC50 values. For dual-phase responses:

- Apply biphasic models or segmented regression .

- Validate with bootstrap resampling to assess confidence intervals.

Tool Recommendation: Software like GraphPad Prism or R’s

drcpackage for robust curve-fitting .

Q. Methodological Best Practices

- Reproducibility: Document experimental conditions rigorously (e.g., ATP concentrations, buffer pH) per and guidelines .

- Data Contradictions: Use meta-analysis frameworks (e.g., PICOT) to isolate variables across studies .

- Ethical Compliance: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Properties

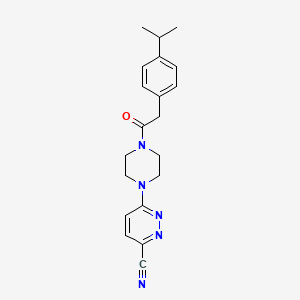

IUPAC Name |

6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWDVWIZDPGCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.